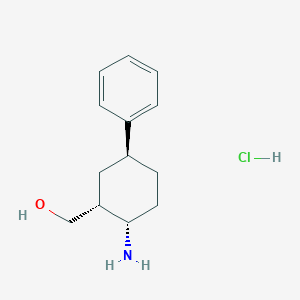
cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride is a compound with notable potential in various biological applications, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₃H₁₉NO·ClH
- Molecular Weight: 241.757 g/mol
- Appearance: Crystalline solid
- Solubility: Soluble in water, ethanol, and methanol
- Melting Point: 145-146°C
The compound's structure includes an amino group and a phenyl ring attached to a cyclohexyl framework, which contributes to its unique biological properties.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies suggest that it may inhibit tumor cell proliferation, particularly in breast and ovarian cancer models. The mechanisms of action are still under investigation but may involve:
- Induction of apoptosis in cancer cells
- Inhibition of specific signaling pathways related to cell growth and survival
Table 1: Summary of Anticancer Activity Studies
| Study Type | Cancer Type | Key Findings |
|---|---|---|
| In Vitro | Breast Cancer | Inhibition of cell proliferation observed |
| In Vitro | Ovarian Cancer | Induction of apoptosis noted |
| Mechanistic Studies | Various | Potential involvement in apoptotic signaling |
Interaction with Biological Systems
The compound has also been studied for its interactions with various biological systems, indicating its potential as a drug candidate. These studies typically focus on:
- Receptor Binding: Investigating how the compound interacts with specific receptors involved in cancer progression.
- Metabolic Pathways: Understanding how the compound is metabolized within biological systems and its effects on metabolic processes.
Case Studies and Research Findings
-
Case Study on Breast Cancer:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study also indicated that the compound activates apoptotic pathways, leading to increased caspase activity. -
Ovarian Cancer Research:
Another investigation explored the effects of this compound on A2780 ovarian cancer cells. Results showed that it inhibited cell migration and invasion, suggesting its potential role in preventing metastasis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| (R)-N-(1-Aminoethyl)-N-(3-methylphenyl)cyclohexanamine | Aminoethyl group | Central nervous system effects |
| (S)-N-(1-Aminopropyl)-N-(4-chlorophenyl)cyclohexanamine | Chlorinated phenyl ring | Potential anti-inflammatory properties |
| (R,S)-N-(2-Hydroxyethyl)-N-(4-methoxyphenyl)cyclohexanamine | Hydroxyethyl substituent | Explored for neuroprotective effects |
The unique structural configuration of this compound allows it to exhibit specific biological activities not observed in these similar compounds, particularly regarding cancer treatment.
Properties
IUPAC Name |
[(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9,14H2;1H/t11-,12-,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXZVWCZSJOJAP-QKWXXBCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@H]1C2=CC=CC=C2)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














